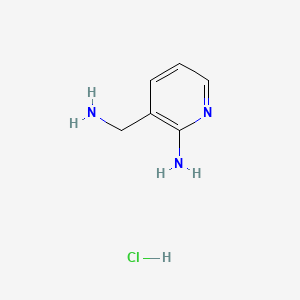
3-(Aminomethyl)pyridin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)pyridin-2-amine hydrochloride is an organic compound with the molecular formula C6H10ClN3. It is a derivative of pyridine, featuring an aminomethyl group at the 3-position and an amine group at the 2-position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyridin-2-amine hydrochloride typically involves the hydrogenation of 2-cyano pyridine. This process is carried out under specific conditions to ensure the desired product is obtained . Another method involves the reaction of 2-aminopyridine with formaldehyde and hydrogen chloride, which results in the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes, utilizing catalysts such as palladium or platinum to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-oxides, reduced amine derivatives, and substituted pyridine compounds .
Applications De Recherche Scientifique
3-(Aminomethyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl and amine groups allow the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)pyridine: Similar in structure but lacks the additional amine group at the 2-position.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom and an imidazo ring, differing significantly in reactivity and applications.
2-Picolylamine: Another derivative of pyridine with a similar aminomethyl group but different positional isomerism.
Uniqueness
3-(Aminomethyl)pyridin-2-amine hydrochloride is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to form stable complexes with metals and other molecules makes it particularly valuable in coordination chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
3-(aminomethyl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4,7H2,(H2,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJALQACUBPVZFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B596007.png)
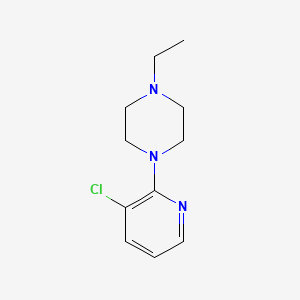
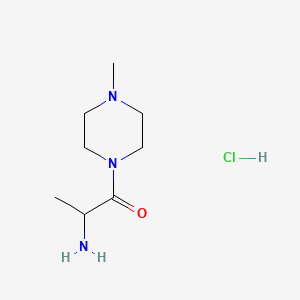
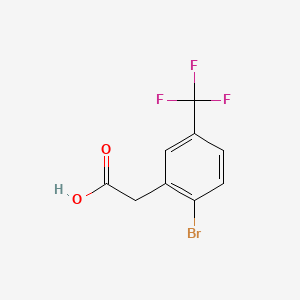
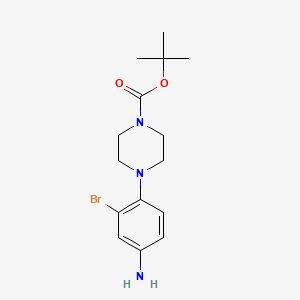
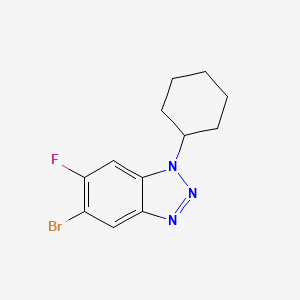
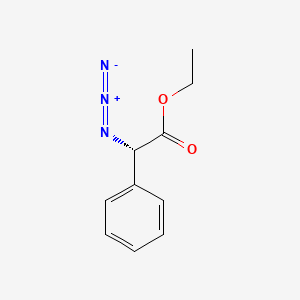

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B596023.png)
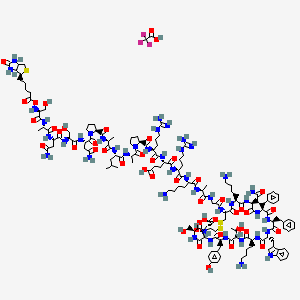
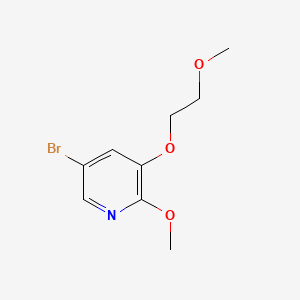
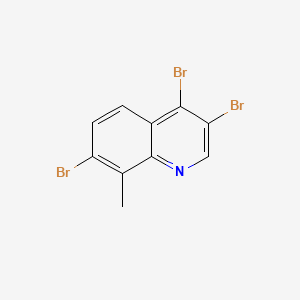
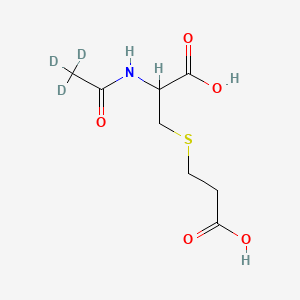
![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B596029.png)
